molecular formula C25H27NO2 B3493656 N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE

N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE

Cat. No.: B3493656
M. Wt: 373.5 g/mol
InChI Key: QITIGTWKIWUYDD-UHFFFAOYSA-N
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Description

N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE is a synthetic organic compound that features both adamantyl and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Xanthene Derivative Synthesis: The xanthene moiety can be synthesized through a condensation reaction involving resorcinol and phthalic anhydride.

    Amide Bond Formation: The final step involves coupling the adamantyl intermediate with the xanthene derivative through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-ADAMANTYL)-2-(9H-FLUOREN-9-YL)ACETAMIDE: Similar structure but with a fluorene moiety instead of xanthene.

    N~1~-(2-ADAMANTYL)-2-(9H-CARBAZOL-9-YL)ACETAMIDE: Contains a carbazole group instead of xanthene.

Uniqueness

N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE is unique due to the combination of the adamantyl and xanthene groups, which confer distinct chemical and physical properties. This uniqueness may translate to specific advantages in its applications, such as enhanced stability or specific binding interactions.

Properties

IUPAC Name

N-(2-adamantyl)-2-(9H-xanthen-9-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c27-24(26-25-17-10-15-9-16(12-17)13-18(25)11-15)14-21-19-5-1-3-7-22(19)28-23-8-4-2-6-20(21)23/h1-8,15-18,21,25H,9-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITIGTWKIWUYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CC4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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